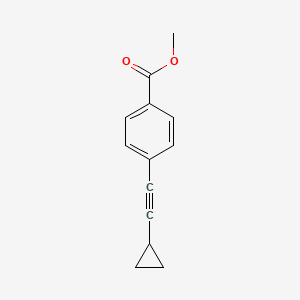
Methyl 4-(cyclopropylethynyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-cyclopropylethynyl)benzoate is an organic compound with the molecular formula C13H12O2 It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a 2-cyclopropylethynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-cyclopropylethynyl)benzoate typically involves the following steps:
Preparation of 4-bromobenzoic acid: This can be achieved by bromination of benzoic acid using bromine in the presence of a catalyst such as iron.
Formation of 4-bromo-2-cyclopropylethynylbenzoic acid: This step involves the Sonogashira coupling reaction between 4-bromobenzoic acid and cyclopropylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step is the esterification of 4-bromo-2-cyclopropylethynylbenzoic acid with methanol in the presence of a strong acid such as sulfuric acid to yield methyl 4-(2-cyclopropylethynyl)benzoate.
Industrial Production Methods
Industrial production of methyl 4-(2-cyclopropylethynyl)benzoate follows similar synthetic routes but on a larger scale. The process involves:
Bulk bromination: Using large reactors to brominate benzoic acid.
Sonogashira coupling: Conducted in industrial reactors with efficient mixing and temperature control.
Continuous esterification: Utilizing continuous flow reactors to esterify the intermediate product with methanol.
化学反应分析
Types of Reactions
Methyl 4-(2-cyclopropylethynyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-(2-cyclopropylethynyl)benzoic acid.
Reduction: Formation of 4-(2-cyclopropylethynyl)benzyl alcohol.
Substitution: Formation of halogenated derivatives of methyl 4-(2-cyclopropylethynyl)benzoate.
科学研究应用
Methyl 4-(2-cyclopropylethynyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of methyl 4-(2-cyclopropylethynyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Methyl 2-(cyclopropylethynyl)benzoate
- Methyl 3-(cyclopropylethynyl)benzoate
- Methyl 4-(cyclopropylethynyl)benzoate
Uniqueness
Methyl 4-(2-cyclopropylethynyl)benzoate is unique due to the position of the cyclopropylethynyl group on the benzene ring, which can influence its reactivity and biological activity. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it valuable for specific applications.
属性
分子式 |
C13H12O2 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
methyl 4-(2-cyclopropylethynyl)benzoate |
InChI |
InChI=1S/C13H12O2/c1-15-13(14)12-8-6-11(7-9-12)5-4-10-2-3-10/h6-10H,2-3H2,1H3 |
InChI 键 |
OGSXYVGYBNFEBF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


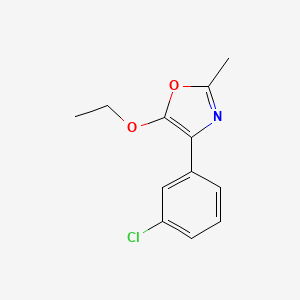
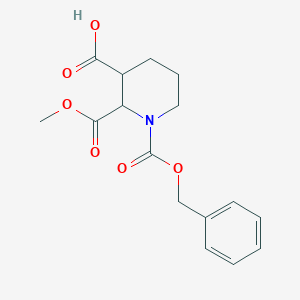
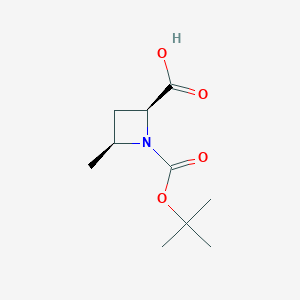
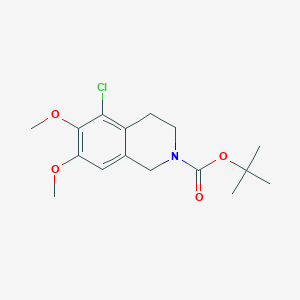
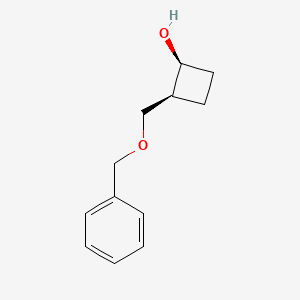
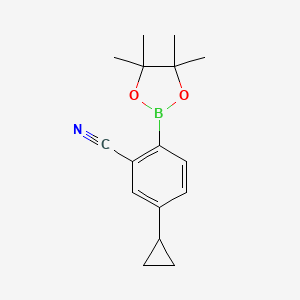
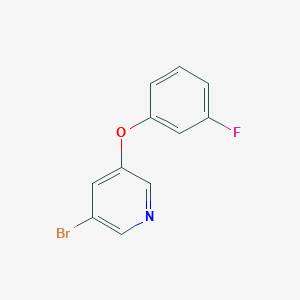
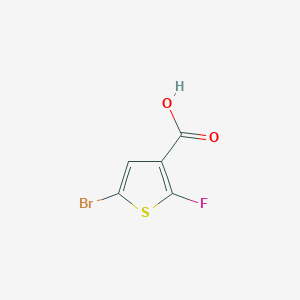
![3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione](/img/structure/B13916747.png)
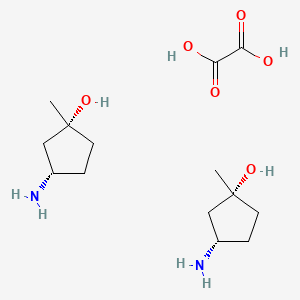
![(3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13916770.png)
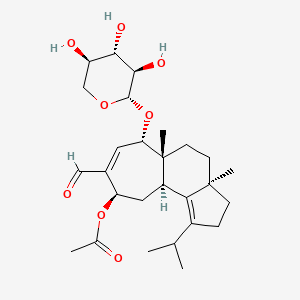
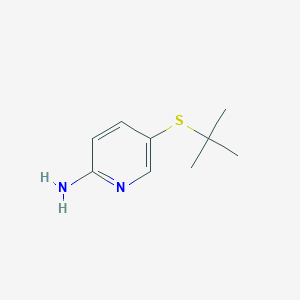
![2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid](/img/structure/B13916776.png)
